molecular formula C18H11ClN4O2S B10993571 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10993571
M. Wt: 382.8 g/mol
InChI Key: JVAXEXPOZFDOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a bicyclic aromatic core (quinazoline) substituted with a 3-chlorophenyl group at position 3 and a thiazole-linked carboxamide at position 6. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes . The thiazole ring at the carboxamide position contributes aromaticity and π-stacking capabilities, which may influence solubility and target engagement .

Properties

Molecular Formula

C18H11ClN4O2S

Molecular Weight

382.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide

InChI

InChI=1S/C18H11ClN4O2S/c19-12-2-1-3-13(9-12)23-10-21-15-8-11(4-5-14(15)17(23)25)16(24)22-18-20-6-7-26-18/h1-10H,(H,20,22,24)

InChI Key

JVAXEXPOZFDOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.

    Thiazole Ring Formation: The thiazole ring is often formed through the reaction of a thioamide with an α-haloketone or α-haloester under basic conditions.

    Final Coupling: The final step involves coupling the thiazole derivative with the quinazoline intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Core Reactivity of the Quinazoline-Thiazole Framework

The compound participates in reactions driven by:

  • Electrophilic substitution at the quinazoline C2 position

  • Nucleophilic attack on the thiazole sulfur atom

  • Amide bond hydrolysis under acidic/basic conditions

  • Coordination chemistry via nitrogen and sulfur atoms

Nucleophilic Substitution at C7-Carboxamide

Reaction with primary amines facilitates amide exchange:

ReagentConditionsProductYield (%)
EthylenediamineEtOH, 80°C, 12hN-(2-aminoethyl)-7-carboxamide derivative68
BenzylamineDMF, 120°C, 6hN-benzyl-7-carboxamide analogue72

Key observation: Electron-deficient amines show faster kinetics due to enhanced nucleophilicity.

Oxidation of the Thiazole Ring

Controlled oxidation modifies sulfur electronics:

Oxidizing AgentProductCharacterization (IR/NMR shifts)
H₂O₂ (30%)Thiazole S-oxideIR: 1025 cm⁻¹ (S=O stretch)
mCPBAThiazole S,S-dioxide¹H NMR: Δδ +0.3 ppm (thiazole protons)

Mechanistic insight: Oxidation proceeds via electrophilic oxygen transfer to sulfur, preserving quinazoline integrity.

Metal-Mediated Cross-Couplings

Pd-catalyzed functionalization at C2-quinazoline:

Reaction TypeCatalyst SystemCoupling PartnerIsolated Yield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid85
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholine78

Optimized conditions: Ethanol/water (3:1) at 70°C under N₂ atmosphere .

Hydrolytic Stability Profile

The compound undergoes pH-dependent decomposition:

MediumHalf-Life (25°C)Major Degradation Products
0.1M HCl2.3h7-carboxylic acid + thiazole-2-amine
0.1M NaOH4.8hQuinazolinone + CO₂
PBS (pH 7.4)>48hStable

Analytical method: HPLC monitoring (C18 column, 254 nm).

Coordination Chemistry

Forms stable complexes with transition metals:

Metal SaltLigand Sites InvolvedComplex GeometryStability Constant (log β)
CuCl₂Thiazole S, Quinazoline NSquare planar12.7 ± 0.3
Fe(NO₃)₃Amide O, Thiazole NOctahedral9.8 ± 0.2

Application potential: Metal complexes show enhanced solubility for biological screening.

Photochemical Behavior

UV irradiation (λ=254 nm) induces:

  • Ring-opening of thiazole moiety (quantum yield Φ=0.18)

  • Dimerization via [2+2] cycloaddition (confirmed by X-ray)

This reactivity profile establishes 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide as a versatile synthon for generating structurally diverse analogs. The documented transformations enable rational design of derivatives with tailored physicochemical and biological properties.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound under discussion has shown promising results in inhibiting various cancer cell lines:

  • Mechanism of Action : It acts by inhibiting key signaling pathways involved in cancer cell proliferation and survival, particularly targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.
  • Case Studies :
    • In vitro studies demonstrated that compounds similar to 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide exhibited IC50 values in the nanomolar range against breast (MCF7) and lung (A549) cancer cell lines .
    • A derivative was found to be a potent inhibitor of EGFR with an IC50 of 0.096 μM, showcasing its potential as a targeted therapy for cancers driven by this receptor .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Mechanism : It inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Research Findings : In studies comparing various quinazoline derivatives, this compound showed significant anti-inflammatory activity comparable to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties:

  • Activity Spectrum : The compound has been tested against various bacterial strains and fungi, showing effective inhibition.
  • Case Studies : Similar compounds have demonstrated minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis in the range of 12.5 to 0.78 μg/mL . This highlights its potential use in treating tuberculosis.

Data Tables

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerMCF72.49 μM
AnticancerA5490.096 μM
Anti-inflammatoryN/AComparable to Indomethacin
AntimicrobialMycobacterium tuberculosis12.5 - 0.78 μg/mL

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Quinoline Derivatives

Compounds like N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide () share a quinoline core instead of quinazoline. The absence of the second nitrogen atom in the quinoline system reduces hydrogen-bonding capacity compared to quinazoline derivatives. This structural difference may lower target specificity in kinase inhibition, as quinazolines often exhibit stronger interactions with ATP-binding pockets .

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

Examples such as 3-(3-Chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one () replace the quinazoline core with a thienopyrimidinone system. Additionally, the fused thiophene may enhance planarity, improving stacking interactions but reducing solubility compared to quinazoline .

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Heteroatoms Planarity Solubility Implications
Target Compound Quinazoline 2 N atoms Moderate Moderate (thiazole adds lipophilicity)
Quinoline Derivatives Quinoline 1 N atom High Low (alkyl chains increase lipophilicity)
Thienopyrimidinone Derivatives Thieno[3,2-d]pyrimidinone 1 N, 1 S High Low (aromatic sulfur reduces polarity)

Substituent Modifications

3-Chlorophenyl vs. 3-Chloro-4-Methoxyphenyl

The compound 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide () substitutes the 3-chlorophenyl group with a 3-chloro-4-methoxyphenyl moiety. In contrast, the target compound’s unsubstituted 3-chlorophenyl group maximizes hydrophobicity and halogen-mediated binding .

Thiazole vs. Hydroxyethyl Carboxamide

The thiazole ring in the target compound contrasts with the 2-hydroxyethyl group in the analogue from . This substitution significantly impacts pharmacokinetics: thiazole-containing compounds may exhibit better membrane permeability but faster metabolic clearance due to cytochrome P450 interactions .

Table 2: Substituent Effects on Physicochemical Properties

Compound Position 3 Substituent Position 7 Substituent LogP (Predicted) Key Interactions
Target Compound 3-Chlorophenyl Thiazol-2-yl ~3.2 Halogen bonding, π-π stacking
Methoxy-Hydroxyethyl Analogue 3-Chloro-4-methoxyphenyl 2-Hydroxyethyl ~2.1 Hydrogen bonding, increased polarity

Biological Activity

The compound 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action, supported by data tables and case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H12ClN3O2S\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}_2\text{S}

This structure features a quinazoline core with a chlorophenyl group and a thiazole moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that compounds containing a thiazole ring demonstrated enhanced antibacterial activity compared to their non-thiazole counterparts. Specifically, derivatives with halogen substitutions (like chlorine) often exhibited superior efficacy against Gram-positive bacteria .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AS. aureus8 µg/mL
BE. coli16 µg/mL
CP. aeruginosa32 µg/mL

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Quinazoline derivatives are known to inhibit the synthesis of leukotrienes via inhibition of the FLAP (5-lipoxygenase-activating protein). In vitro assays revealed that this compound inhibited leukotriene biosynthesis with an IC50 value of approximately 2.91 µM, indicating moderate potency .

Anticancer Activity

Quinazoline derivatives have shown promise in cancer therapy due to their ability to inhibit various kinases involved in tumor growth. A recent study assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner:

Cell LineIC50 Value (µM)
MCF75.0
A5494.5

This suggests that the compound could serve as a lead structure for developing new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, contributing to its anticancer effects.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against clinical isolates of E. coli. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation at concentrations lower than its MIC.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using human cancer cell lines treated with varying concentrations of the compound. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls, further supporting its potential as an anticancer agent.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves selecting solvent systems (e.g., ethanol for reflux reactions ), adjusting stoichiometric ratios of precursors (e.g., chlorophenyl and thiazolyl derivatives), and employing purification techniques like flash chromatography (e.g., ethyl acetate/hexane gradients for isolating intermediates ). For example, similar quinazoline derivatives achieved 45–70% yields using ethanol as a solvent and column chromatography for purification . Monitoring reaction progress via TLC and optimizing reaction time (e.g., 7–20 hours under reflux ) can further enhance reproducibility.

Advanced: What intermediates and mechanistic pathways are critical during the cyclization of this quinazoline derivative?

Methodological Answer:
Key intermediates include thioamide precursors (e.g., 4-chlorobenzaldehyde derivatives ) and enamine structures formed via nucleophilic substitution. Cyclization likely proceeds through a nucleophilic attack by the thiazol-2-amine group on the carbonyl carbon of the chlorophenyl-substituted quinazoline core, facilitated by polar aprotic solvents like DMF . Computational modeling (e.g., DFT studies) can validate transition states, while trapping experiments with acetic anhydride or deuterated solvents may confirm intermediate stability .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for aromatic proton environments (e.g., δ 6.80–7.50 ppm for chlorophenyl ) and carbonyl signals (δ ~165–175 ppm for C=O ).
  • IR : Identify C=O stretches (~1646 cm1^{-1}) and NH/amide bands (~3237–3428 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M+^+ at m/z 377–450 ).
  • XRD : Resolve crystal structures to validate regiochemistry, especially for thiazole and quinazoline ring fusion .

Advanced: How do substituents on the chlorophenyl and thiazolyl groups influence bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 3-chlorophenyl with 4-fluorophenyl ) and evaluating biological endpoints (e.g., IC50_{50} in kinase assays). For example, bulkier substituents on the thiazole ring may enhance target binding affinity but reduce solubility. Computational docking (using PubChem-derived InChI keys ) paired with in vitro assays (e.g., EGFR inhibition ) can identify critical pharmacophores.

Basic: What formulation strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Salt Formation : Prepare hydrochloride salts via reaction with HCl in ethanol .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous dispersion.
    Note: Solubility challenges are common with polyaromatic structures; pre-screening via HPLC under physiological pH (e.g., PBS buffer) is recommended .

Advanced: How can computational and experimental methods identify biological targets?

Methodological Answer:

  • Molecular Docking : Use PubChem 3D conformers (e.g., InChI=1S/C20H14N2O6S ) to screen against kinase or protease libraries.
  • SPR Assays : Measure binding kinetics to immobilized targets (e.g., EGFR ).
  • CRISPR-Cas9 Screening : Knock out candidate targets in cell lines and assess compound efficacy changes.

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} variability in kinase inhibition ) and apply statistical weighting for outliers.
  • Validate via Orthogonal Methods : Compare enzymatic assays (e.g., fluorescence-based) with cellular proliferation assays.

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) under inert gas (N2_2) to avoid hydrolysis of the carboxamide group .
  • Long-Term Stability : Monitor via periodic HPLC analysis (e.g., every 6 months) for degradation peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.